molecular formula C20H28O3 B1246004 11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one

11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one

Cat. No.: B1246004
M. Wt: 316.4 g/mol
InChI Key: JYSKGJQTRZNVIX-OWLVHUDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Studies

11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one has been studied in metabolic research. For instance, De Marchi et al. (1976) identified its principal urinary metabolites in rats as 2-carboxy- and 2-hydroxymethyl-17 alpha-methylandrosta-11alpha,17beta-dihydroxy-3-one, confirming their structures by comparison with synthesized samples (De Marchi, D'atri, & Scolastico, 1976).

Photochemical Research

Research by Iqbal et al. (2006) in the field of photochemistry focused on anti-inflammatory drug desonide, which is chemically related to this compound. They studied the photochemistry of desonide under different conditions, highlighting the potential for changes in biological activity due to UV light exposure (Iqbal, Husain, & Gupta, 2006).

Androgen Response Modulation

The compound has been investigated for its role in androgen response modulation. Cook and Kepler (2005) reported on a similar compound, 7alpha,11beta-Dimethyl-19-nortestosterone, noting its potency and selectivity as an androgen response modulator, with implications for prostate health (Cook & Kepler, 2005).

Microbial Transformation Studies

In microbial transformation studies, Choudhary et al. (2005) investigated the transformation of related compounds by fungi, revealing potential applications in producing diverse hydroxylated derivatives with various biological activities (Choudhary, Sultan, Khan, & Rahman, 2005).

Synthesis and Evaluation of Derivatives

Reyes-Moreno et al. (2009) synthesized novel derivatives of related compounds, assessing their anabolic activities. This highlights the compound's relevance in synthesizing new steroids with potential therapeutic applications (Reyes-Moreno, Ruiz-García, Ibarra-Reyes, Fuente-Hernández, Vélez-Castro, Hernández-Balmaseda, Martínez-Hormaza, Rodeiro-Guerra, Ramírez, Reyes, & Montiel-Smith, 2009).

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h6,8,10,14-17,22-23H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

JYSKGJQTRZNVIX-OWLVHUDESA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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